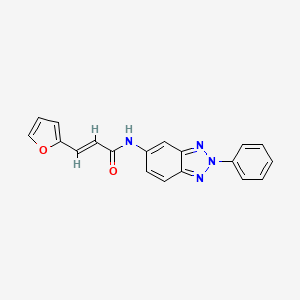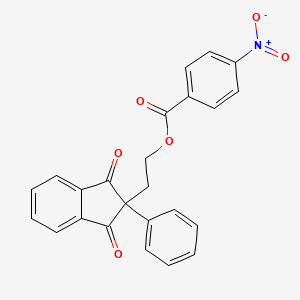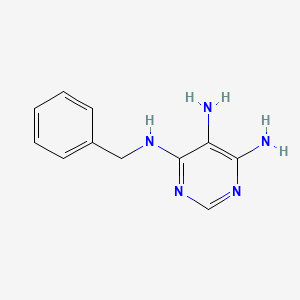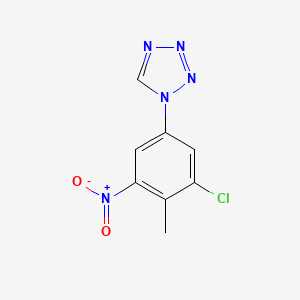
3-(2-furyl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as substituted amidino-benzimidazolyl-furyl-phenyl-acrylic acid's esters, involves multi-step processes starting from corresponding acrylic acids (Hranjec, Grdiša, Pavelić, Boykin, & Karminski-Zamola, 2003). Another synthesis method for similar compounds includes the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Molecular Structure Analysis
The molecular structure of related acrylamide monomers has been investigated using various spectroscopic techniques and quantum chemical calculations (Barım & Akman, 2019).
Chemical Reactions and Properties
Compounds similar to 3-(2-furyl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide have shown to inhibit the proliferation of various tumor cell lines, indicating their potential in antitumor applications (Hranjec et al., 2003).
Physical Properties Analysis
The physical properties of related compounds, like solubility, are crucial in determining their biological activity and application. For instance, N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide showed higher solubility in water and strong antibacterial activity (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of these compounds, are vital for their potential applications. For example, furylthiadiazole fragments in certain substances were found to be thermally stable (Kuticheva, Pevzner, & Petrov, 2015).
Wissenschaftliche Forschungsanwendungen
Polymer and Material Science Applications
Polymeric complexes involving related furyl compounds have been studied for their structural and spectroscopic properties. For example, El-Sonbati et al. (2018) explored the synthesis and characterization of supramolecular copper(II) polymeric complexes derived from a biologically active monomer, highlighting the ligand's potential in forming polycrystalline phases with applications in material science (El-Sonbati et al., 2018).
Organic Synthesis and Chemical Properties
The synthesis and steric configurations of furyl-related compounds have been a subject of interest in organic chemistry, as demonstrated by Hirao et al. (1973), who synthesized and analyzed the configurations of various furyl-acrylic acids and their derivatives (Hirao et al., 1973). These studies are fundamental in understanding the chemical behavior and potential applications of furyl compounds in synthesizing new materials or drugs.
Medicinal Chemistry and Biological Activities
Furyl compounds have been evaluated for their biological activities, including their potential as antibacterial agents and in antitumor evaluations. For instance, Saikachi and Suzuki (1958) prepared various 3-(5-nitro-2-furyl) acrylamides, noting their strong antibacterial activity, which could be foundational for developing new antimicrobial agents (Saikachi & Suzuki, 1958). Additionally, Hranjec et al. (2003) synthesized a series of compounds starting from corresponding 3-(2-furyl)-2-phenyl-acrylic acids, testing their cytostatic activities against various malignant cell lines, indicating the potential use of furyl compounds in cancer therapy (Hranjec et al., 2003).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenylbenzotriazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(11-9-16-7-4-12-25-16)20-14-8-10-17-18(13-14)22-23(21-17)15-5-2-1-3-6-15/h1-13H,(H,20,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSRQATYLSSREW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furan-2-yl-N-(2-phenyl-2H-benzotriazol-5-yl)-acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)

![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)



![4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)
![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)

![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)